

# 3-propylhexan-2-one molecular weight and formula

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## Compound of Interest

Compound Name: 3-propylhexan-2-one

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## In-Depth Technical Guide to 3-Propylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of **3-propylhexan-2-one**. While direct applications in drug development and specific signaling pathway involvement are not extensively documented in publicly available literature, this document serves as a foundational resource for researchers interested in this ketone, particularly as a synthetic intermediate or a structural motif for further investigation. All quantitative data is presented in structured tables for clarity, and a logical relationship diagram is provided to summarize the key aspects of the compound.

### Molecular and Physicochemical Properties

**3-Propylhexan-2-one** is a ketone with the systematic IUPAC name **3-propylhexan-2-one**. Its fundamental molecular and physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O	[1][2]
Molecular Weight	142.24 g/mol	[1][2]
CAS Number	40239-27-8	[1][2]
LogP (octanol-water partition coefficient)	2.8	[2]
Topological Polar Surface Area (TPSA)	17.1 Å <sup>2</sup>	[2]
Rotatable Bond Count	5	[2]
Hydrogen Bond Acceptor Count	1	[2]
Hydrogen Bond Donor Count	0	[2]

## Synthesis of 3-Propylhexan-2-one

Several synthetic routes to **3-propylhexan-2-one** have been reported, primarily involving the formation of a carbon-carbon bond at the  $\alpha$ -position of a ketone or the transformation of an alkyne. While detailed, step-by-step experimental protocols are not readily available in the public domain, the following outlines the key transformations described in the literature.

### Synthesis via Alkylation of a Ketone

A common approach to synthesizing  $\alpha$ -substituted ketones is through the alkylation of an enolate. While a specific protocol for **3-propylhexan-2-one** is not detailed, a general procedure would involve:

#### Experimental Protocol (General)

- Enolate Formation:** A suitable ketone precursor, such as 3-hexanone, is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide - LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran - THF) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

- **Alkylation:** The enolate solution is then treated with an appropriate alkylating agent, in this case, a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The reaction mixture is allowed to slowly warm to room temperature.
- **Workup:** The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is then purified, typically by fractional distillation or column chromatography, to yield pure **3-propylhexan-2-one**.

## Synthesis from 4-Heptanol, 4-ethynyl-

A multi-step synthesis starting from 4-ethynyl-4-heptanol has been cited.<sup>[3]</sup> This pathway involves the transformation of the alkyne functionality into a ketone.

Reaction Scheme:

- **Hydration of the Alkyne:** The terminal alkyne is likely hydrated using reagents such as mercuric oxide ( $\text{HgO}$ ) and sulfuric acid ( $\text{H}_2\text{SO}_4$ ) to form a methyl ketone via Markovnikov addition of water.
- **Further Transformations:** The reference also mentions the use of sulfur trioxide ( $\text{SO}_3$ ) and catalytic hydrogenation ( $\text{H}_2/\text{PtO}_2$ ), suggesting a more complex reaction sequence that may involve dehydration and subsequent reduction steps to arrive at the final saturated ketone.<sup>[3]</sup>

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-propylhexan-2-one**. While a comprehensive set of published spectra is not available, some data has been reported.

- **$^{13}\text{C}$  NMR Spectroscopy:** A  $^{13}\text{C}$  NMR spectrum for 3-propyl-2-hexanone is available in the PubChem database, provided by Wiley-VCH GmbH.<sup>[2]</sup> This spectrum would be instrumental in confirming the carbon framework of the molecule.

- <sup>1</sup>H NMR, IR, and Mass Spectrometry: Detailed, publicly accessible spectra for <sup>1</sup>H NMR, Infrared (IR), and Mass Spectrometry (MS) of **3-propylhexan-2-one** are not currently available. However, based on the structure, the following characteristic signals would be expected:
  - <sup>1</sup>H NMR: Signals corresponding to the methyl group of the acetyl moiety, the methine proton at the  $\alpha$ -position, and the various methylene and methyl groups of the two propyl chains.
  - IR Spectroscopy: A strong absorption band in the region of  $1715\text{ cm}^{-1}$  corresponding to the C=O stretching of the ketone.
  - Mass Spectrometry: A molecular ion peak ( $M^+$ ) at  $m/z = 142$ , along with characteristic fragmentation patterns for a ketone.

## Applications and Biological Relevance

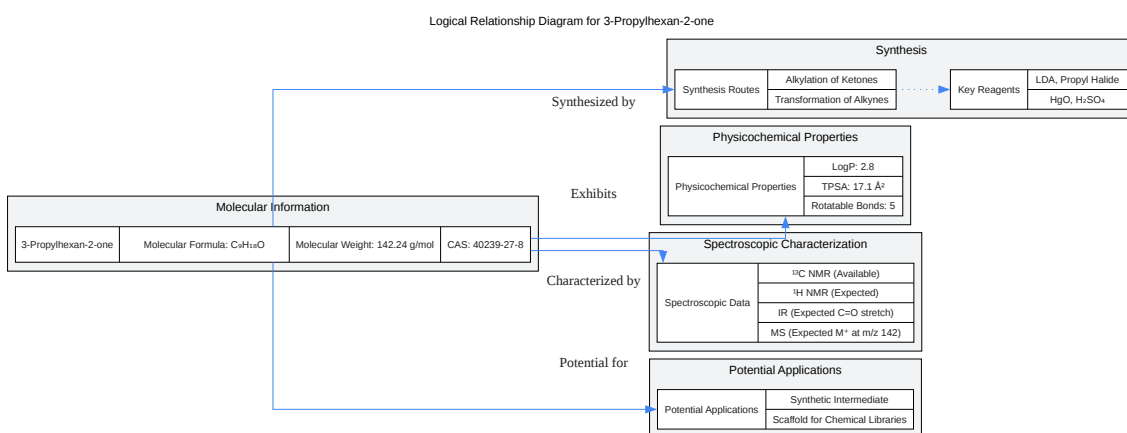
Currently, there is limited information in the public domain regarding the specific applications of **3-propylhexan-2-one** in drug development or its direct involvement in biological signaling pathways. Its structural features, however, suggest potential as:

- A Synthetic Intermediate: The ketone functionality allows for a variety of chemical transformations, making it a potential building block in the synthesis of more complex molecules.
- A Scaffold for Library Synthesis: The relatively simple structure could be a starting point for the generation of a library of related compounds for screening in drug discovery programs.

Further research is required to elucidate any potential biological activity of this compound.

## Logical Relationship Diagram

The following diagram illustrates the key relationships between the molecular properties, synthesis, and characterization of **3-propylhexan-2-one**.



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## References

- 1. 3-Propyl-2-hexanone | C<sub>9</sub>H<sub>18</sub>O | CID 23268789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-propylhexan-2-one | lookchem [lookchem.com]
- 3. 3-propylhexan-2-one synthesis - chemicalbook [chemicalbook.com]
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